Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNIKXZNBMEXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and chloro groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
(a) Substitution Patterns
- Ortho vs. Para Halogen/Amino Groups: The target compound’s 2-amino-3-chloro substitution contrasts with para-substituted analogs (e.g., 4-bromo-3-chloro in ).
- Aromatic vs. Aliphatic Scaffolds : Unlike aliphatic derivatives (e.g., azidopropyl in ), the aromatic core of the target compound enables π-π stacking in material science applications or interaction with aromatic residues in biological targets .
(b) Purity and Stability
While all listed compounds achieve ≥95% purity (), stability varies. The ortho-amino group in the target compound may increase susceptibility to oxidation compared to methyl- or methoxy-substituted analogs (), necessitating inert storage conditions.
Research Findings and Implications
- Synthetic Challenges : Ortho-substituted carbamates require precise temperature control during Boc protection to avoid decomposition, unlike para-substituted analogs ().
- Biological Activity : In VHL E3 ligase-targeted drug discovery (), meta-substituted carbamates show higher binding affinity than ortho-substituted ones, highlighting the impact of substituent position on bioactivity .
Biological Activity
Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate is a compound of significant interest in the fields of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
The synthesis of this compound typically involves the reaction of 2-amino-3-chlorobenzylamine with tert-butyl chloroformate. The reaction conditions are critical for ensuring high yield and purity of the product.
Key Properties:
- Molecular Formula: C12H16ClN2O2
- Molecular Weight: 242.72 g/mol
- Density: Approximately 1.3 g/cm³
- Boiling Point: 294.3 °C at 760 mmHg
Antiviral and Fungicidal Properties
This compound exhibits notable antiviral properties, particularly against the tobacco mosaic virus (TMV) and other viral pathogens. Its fungicidal activity makes it a candidate for use in crop protection, demonstrating efficacy in controlling various fungal diseases in agricultural settings.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and cellular targets. It can inhibit enzyme activity by binding to active sites, thereby disrupting biochemical pathways essential for pathogen survival and proliferation. This mechanism is crucial for its application in both medicinal and agricultural contexts.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
-
Agricultural Applications :
- Exhibits effective fungicidal properties against a range of fungal pathogens.
- Demonstrates antiviral activity, particularly against TMV, making it suitable for use in pesticides.
- Medicinal Chemistry :
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Showed significant inhibition of TMV replication in treated plants compared to controls. |
| Study 2 | Fungicidal Efficacy | Demonstrated over 70% reduction in fungal growth in vitro against common agricultural pathogens. |
| Study 3 | Enzyme Inhibition | Identified as an effective inhibitor of specific enzymes involved in pathogen metabolism, leading to reduced virulence. |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate, and how can intermediates be stabilized during synthesis?
A multi-step synthesis is typically employed, starting with protecting the primary amine group of 2-amino-3-chlorobenzylamine using tert-butyloxycarbonyl (Boc) anhydride. Key steps include:
- Amine Protection : React 2-amino-3-chlorobenzylamine with Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
- Intermediate Stabilization : Use low temperatures (0–5°C) to minimize side reactions, such as Boc group hydrolysis or unwanted nucleophilic substitutions at the chloro substituent .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Confirm Boc protection via a singlet at δ ~1.4 ppm (t-Bu group) and aromatic protons at δ ~6.8–7.3 ppm (meta-chloro and para-amine substituents) .
- ¹³C NMR : Detect the carbamate carbonyl at δ ~155 ppm and tert-butyl carbons at δ ~28–80 ppm .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~283–285 Da) .
- IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹, amine) and C=O stretches (~1700 cm⁻¹, carbamate) .
Q. How should this compound be stored to ensure long-term stability?
- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may degrade the Boc group .
- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects hydrolysis products (e.g., free amine or urea derivatives) .
Advanced Research Questions
Q. How does the compound’s crystal structure influence its reactivity in nucleophilic substitution reactions?
- Crystal Packing Analysis : X-ray diffraction reveals intermolecular hydrogen bonds between the carbamate carbonyl and adjacent amine groups, stabilizing the lattice and reducing reactivity toward nucleophiles .
- Steric Effects : The tert-butyl group creates steric hindrance, slowing SN2 reactions at the benzyl carbon. Computational modeling (DFT) predicts activation energies for substitution pathways .
Q. What methodologies resolve contradictions in reported synthetic yields for this compound?
- Parameter Optimization : Systematic variation of solvent (DCM vs. THF), temperature (0°C vs. RT), and stoichiometry (Boc₂O:amine ratio) identifies optimal conditions. For example, THF improves solubility but may require longer reaction times .
- Byproduct Analysis : LC-MS identifies common impurities (e.g., di-Boc derivatives or dehalogenated products), guiding purification protocol adjustments .
Q. How can the compound’s bioactivity be evaluated while mitigating toxicity risks in preclinical studies?
- In Vitro Toxicity Screening : Use HepG2 cells to assess hepatic cytotoxicity (IC₅₀ via MTT assay) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate oxidative degradation pathways .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chloro with fluoro) to isolate toxicity contributions from specific substituents .
Q. What role does the chloro substituent play in directing regioselectivity during cross-coupling reactions?
- Electronic Effects : The electron-withdrawing chloro group activates the aromatic ring toward electrophilic substitution at the para position. Suzuki-Miyaura coupling with arylboronic acids proceeds preferentially at C4 (relative to Cl) .
- Steric Guidance : The ortho-chloro group blocks access to C2, favoring reactions at C5 or C6 in Pd-catalyzed processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
